Cas no 1549350-17-5 (3-butoxy-3-methylazetidine)

3-butoxy-3-methylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-butoxy-3-methylazetidine
- 1549350-17-5
- AKOS021388545
- EN300-2000148
-
- インチ: 1S/C8H17NO/c1-3-4-5-10-8(2)6-9-7-8/h9H,3-7H2,1-2H3
- InChIKey: HQTUGECBMXWMNG-UHFFFAOYSA-N
- ほほえんだ: O(CCCC)C1(C)CNC1
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 99.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 21.3Ų
3-butoxy-3-methylazetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2000148-0.05g |
3-butoxy-3-methylazetidine |
1549350-17-5 | 0.05g |
$647.0 | 2023-09-16 | ||
Enamine | EN300-2000148-0.25g |
3-butoxy-3-methylazetidine |
1549350-17-5 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-2000148-2.5g |
3-butoxy-3-methylazetidine |
1549350-17-5 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-2000148-1g |
3-butoxy-3-methylazetidine |
1549350-17-5 | 1g |
$770.0 | 2023-09-16 | ||
Enamine | EN300-2000148-5.0g |
3-butoxy-3-methylazetidine |
1549350-17-5 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-2000148-5g |
3-butoxy-3-methylazetidine |
1549350-17-5 | 5g |
$2235.0 | 2023-09-16 | ||
Enamine | EN300-2000148-0.1g |
3-butoxy-3-methylazetidine |
1549350-17-5 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-2000148-0.5g |
3-butoxy-3-methylazetidine |
1549350-17-5 | 0.5g |
$739.0 | 2023-09-16 | ||
Enamine | EN300-2000148-10.0g |
3-butoxy-3-methylazetidine |
1549350-17-5 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-2000148-1.0g |
3-butoxy-3-methylazetidine |
1549350-17-5 | 1g |
$1172.0 | 2023-05-26 |
3-butoxy-3-methylazetidine 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
3-butoxy-3-methylazetidineに関する追加情報
Comprehensive Overview of 3-butoxy-3-methylazetidine (CAS No. 1549350-17-5): Properties, Applications, and Industry Insights
The chemical compound 3-butoxy-3-methylazetidine (CAS No. 1549350-17-5) has garnered significant attention in recent years due to its unique structural properties and versatile applications in pharmaceuticals, agrochemicals, and material science. As a derivative of azetidine, this compound features a four-membered heterocyclic ring with a butoxy and methyl substitution, which contributes to its reactivity and functional utility. Researchers and industry professionals frequently search for terms like "3-butoxy-3-methylazetidine synthesis", "CAS 1549350-17-5 applications", and "azetidine derivatives in drug discovery", reflecting its growing relevance in scientific and industrial domains.
One of the key reasons behind the rising interest in 3-butoxy-3-methylazetidine is its potential role in the development of novel pharmaceutical intermediates. The azetidine ring is known for its conformational rigidity, which can enhance the bioavailability and metabolic stability of drug molecules. Recent studies have explored its use in designing enzyme inhibitors and receptor modulators, addressing pressing healthcare challenges such as antimicrobial resistance and chronic diseases. This aligns with the trending search queries like "azetidine-based drug candidates 2024" and "small molecule therapeutics using CAS 1549350-17-5".
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The synthesis of 3-butoxy-3-methylazetidine typically involves multi-step organic reactions, including nucleophilic substitution and ring-closure strategies. Optimizing its production process remains a focal point, as evidenced by queries such as "efficient synthesis of CAS 1549350-17-5" and "scalable routes to 3-butoxy-3-methylazetidine". Advances in catalytic methods and flow chemistry are expected to further enhance its accessibility for industrial use.
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Looking ahead, the compound's adaptability positions it as a valuable asset in interdisciplinary research. Whether in drug discovery pipelines, next-gen agrochemicals, or specialty materials, 3-butoxy-3-methylazetidine exemplifies the convergence of chemistry and innovation. Its trajectory will likely be shaped by emerging trends such as AI-driven molecular design and circular economy principles, topics frequently searched alongside its CAS number and product name.
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